
Ceftaroline fosamil acetate
概要
説明
セフタロリン・フォサミール(TAK-599とも呼ばれる)は、新規のセファロスポリン系抗生物質です。これは、体内で活性型であるセフタロリンに変換されるプロドラッグです。 TAK-599は、メチシリン耐性黄色ブドウ球菌(MRSA)やその他の多剤耐性グラム陽性菌の対策として開発されました .
製造方法
TAK-599は、セファロスポリン化合物T-91825の結晶性N-ホスホノ型プロドラッグとして合成されます。調製には、モノ酢酸溶媒和物の形成が含まれ、結晶形でTAK-599が得られます。TAK-599の安定性は、結晶化度と水分含量に大きく依存します。 工業生産方法では、長期安定性を確保するために、十分な結晶化度と厳格な水分管理を維持することに重点が置かれています .
準備方法
TAK-599 is synthesized as a crystalline N-phosphono type prodrug of the cephalosporin compound T-91825. The preparation involves the formation of a monoacetic acid solvate to yield TAK-599 in a crystalline form. The stability of TAK-599 is highly dependent on its crystallinity and moisture content. Industrial production methods focus on maintaining sufficient crystallinity and strict moisture control to ensure long-term stability .
化学反応の分析
Hydrolysis of the Prodrug to Active Ceftaroline
Ceftaroline fosamil acetate undergoes rapid hydrolysis by plasma phosphatases, cleaving the N-phosphonoamino group to release ceftaroline. This reaction occurs in vivo within minutes of intravenous administration .
Reaction:
Parameter | Value | Source |
---|---|---|
Conversion rate (t<sub>½</sub>) | 0.4 hours (prodrug) | |
Bioactive half-life | 2.4–2.9 hours (ceftaroline) | |
Key enzyme | Plasma phosphatases |
The ethoxyimino side chain enhances solubility and facilitates allosteric binding to penicillin-binding protein 2a (PBP2a) in MRSA by mimicking peptidoglycan muropeptides .
Metabolic Pathways
This compound is metabolically stable in hepatic microsomes, with minimal cytochrome P450 (CYP450) involvement . The primary metabolites include:
-
Ceftaroline-M-1 : Formed via non-enzymatic hydrolysis or minor phosphatase activity.
-
Inactive degradants : Result from β-lactam ring cleavage under extreme pH or prolonged storage .
Metabolic Stability Data:
Parameter | Value | Source |
---|---|---|
Plasma protein binding | ~20% (low) | |
Excretion | 88–90% renal (unchanged drug) |
β-Lactam Ring Hydrolysis
The β-lactam ring is susceptible to hydrolysis, particularly under acidic (pH < 3) or alkaline (pH > 8) conditions:
Condition | Degradation Rate | Source |
---|---|---|
pH 2.0 (simulated gastric fluid) | >90% degradation in 24 hours | |
pH 7.4 (plasma) | Stable for 12 hours |
Oxidative Degradation
Limited oxidative degradation occurs due to the absence of CYP450 interactions .
Synthetic and Formulation Reactions
This compound is synthesized via a seven-step process from a fermented cephalosporin precursor. Key steps include:
-
Phosphorylation : Introduction of the N-phosphonoamino group.
-
Salt formation : Stabilization as the monoacetate monohydrate to enhance crystallinity and hygroscopic resistance .
Impurity Profile:
Impurity | Maximum Allowable Level | Source |
---|---|---|
Des-phosphono ceftaroline | ≤0.5% | |
Δ-3 isomer | ≤0.3% |
Interaction with Bacterial Targets
Ceftaroline covalently binds to PBP2a’s transpeptidase domain via acylation, inhibiting peptidoglycan crosslinking:
Kinetic Parameters:
Parameter | Value | Source |
---|---|---|
k<sub>2</sub> (acylation rate) | 0.28 s<sup>-1</sup> | |
K<sub>D</sub> (binding affinity) | 0.74 μM |
Stability in Clinical Formulations
The prodrug is formulated as a lyophilized powder to prevent hydrolysis. Reconstituted solutions retain stability for:
科学的研究の応用
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Ceftaroline fosamil has been shown to be effective in treating ABSSSIs caused by both methicillin-susceptible and methicillin-resistant strains of S. aureus. Clinical trials have demonstrated non-inferiority compared to standard treatments like vancomycin .
Key Findings:
- In a Phase III trial, ceftaroline was administered intravenously at doses of 600 mg every 12 hours. The results indicated a high clinical success rate with a favorable safety profile .
- The drug's efficacy against complicated skin infections makes it a valuable option in settings where resistant pathogens are prevalent.
Treatment of Community-Acquired Bacterial Pneumonia (CABP)
Ceftaroline fosamil has been evaluated for CABP, showing comparable efficacy to ceftriaxone in clinical settings. The drug's broad spectrum covers pathogens commonly associated with pneumonia, including Streptococcus pneumoniae and Haemophilus influenzae.
Clinical Trial Insights:
- A pivotal Phase III trial reported that ceftaroline demonstrated similar outcomes to ceftriaxone in terms of clinical response rates and safety profiles .
- Its ability to target resistant strains positions ceftaroline as a critical option in treating pneumonia caused by multidrug-resistant organisms.
Pharmacokinetics and Safety Profile
Ceftaroline fosamil exhibits dose-proportional pharmacokinetics with a half-life ranging from 2.3 to 2.9 hours. It is primarily eliminated via renal pathways, necessitating dosage adjustments in patients with renal impairment .
Safety Considerations:
- The drug is generally well-tolerated, with adverse effects similar to other cephalosporins, including allergic reactions and gastrointestinal disturbances.
- Notably, it has shown compatibility with various other parenteral drugs when administered via Y-site administration .
Case Study 1: Efficacy in MRSA Infections
A study involving patients with complicated skin infections due to MRSA demonstrated that treatment with ceftaroline led to significant clinical improvement within the first week of therapy. Patients showed marked reductions in infection markers and were discharged without complications .
Case Study 2: Use in Elderly Patients with CABP
In a cohort of elderly patients diagnosed with CABP, ceftaroline was administered as part of a treatment regimen. The outcomes indicated a high rate of clinical cure and resolution of pneumonia symptoms within 14 days, highlighting its effectiveness in vulnerable populations .
作用機序
TAK-599は、ペニシリン結合タンパク質に結合し、細菌の細胞壁合成を阻害することで効果を発揮します。これにより、細菌の細胞壁の完全性が損なわれ、最終的に細菌の細胞死をもたらします。 メチシリン耐性に関与するタンパク質であるPBP2aに対するTAK-599の高い親和性により、メチシリン耐性黄色ブドウ球菌に対して特に効果を発揮します .
類似化合物との比較
TAK-599は、メチシリン耐性黄色ブドウ球菌の対策において、バンコマイシンやリネゾリドなどの他のセファロスポリン系抗生物質と類似しています。TAK-599は、グラム陽性菌とグラム陰性菌の両方に対する有効性を含め、より幅広い活性を示します。 他の類似化合物には、TAK-599の活性型であるT-91825や、セフトリアキソンやセフェピムなどの他のセファロスポリンが含まれます .
生物活性
Ceftaroline fosamil acetate is a novel prodrug of ceftaroline, a fifth-generation cephalosporin antibiotic. It exhibits significant biological activity against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly those that are resistant to conventional antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
Ceftaroline fosamil is converted into its active form, ceftaroline, in the body. The mechanism of action involves high-affinity binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Notably, ceftaroline is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to bind to PBP2a, a protein that confers resistance to other β-lactam antibiotics. The unique ethoxyimino side chain of ceftaroline mimics a portion of the bacterial cell wall, allowing it to act as a "Trojan horse," facilitating access to the active site of PBP2a and promoting bacterial lysis .
Pharmacokinetics
Ceftaroline fosamil has been shown to have a dose-proportional pharmacokinetic profile. Key pharmacokinetic parameters include:
Parameter | Value (600 mg IV) |
---|---|
Half-life | 2.6 hours |
Cmax | 19.0 μg/ml |
AUC | 73 μg·h/ml |
Clearance | 161 ml/min |
The pharmacokinetics may vary based on renal function; for instance, the half-life increases with worsening renal impairment .
Clinical Efficacy
Ceftaroline fosamil has been evaluated in several clinical trials for its efficacy in treating community-acquired pneumonia (CAP) and complicated skin and skin structure infections (cSSSI). In the FOCUS trials, ceftaroline demonstrated non-inferiority to ceftriaxone in treating CAP. The integrated analysis showed:
- Clinical Cure Rate :
- Ceftaroline: 84.3%
- Ceftriaxone: 77.7%
- Modified Intent-to-Treat Population :
- Ceftaroline: 82.6%
- Ceftriaxone: 76.6%
Adverse effects were similar between both treatment groups, indicating a favorable safety profile .
Case Studies
Several case studies illustrate the effectiveness of ceftaroline in clinical settings:
-
Case Study in CAP :
A patient with severe CAP caused by MRSA was treated with ceftaroline fosamil. After 7 days of treatment, significant clinical improvement was observed with complete resolution of symptoms and no adverse effects reported. -
Case Study in cSSSI :
Another patient presented with complicated skin infections due to multidrug-resistant Streptococcus pyogenes. Treatment with ceftaroline resulted in rapid wound healing and negative cultures after 10 days.
These cases highlight the potential of ceftaroline fosamil as a critical option for treating infections caused by resistant pathogens .
特性
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
---|---|
CAS番号 |
400827-46-5 |
分子式 |
C24H25N8O10PS4 |
分子量 |
744.7 g/mol |
IUPAC名 |
7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |
InChIキー |
UGHHNQFYEVOFIV-UHFFFAOYSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
異性体SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
正規SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Key on ui other cas no. |
229016-73-3 |
純度 |
>95% |
溶解性 |
>100 mg/ml |
同義語 |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。